molecular formula C15H20ClN3O B1433416 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride CAS No. 1333256-88-4

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Cat. No. B1433416
CAS RN: 1333256-88-4
M. Wt: 293.79 g/mol
InChI Key: CBJWRRVBOXQKND-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a synthetic compound with the molecular formula C15H20ClN3O. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been described . Also, the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives has been reported .


Molecular Structure Analysis

The molecular weight of this compound is 293.79 g/mol. The molecular structure can be analyzed using high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the activation of caspase-3 and -7, enhanced the cleavage of PARP, and decreased Bcl-2 expression in H1299 cells has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point of a similar compound, 4-methyl-2-(piperazin-1-yl)quinoline hydrochloride, is 265-267°C .

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including those similar to 6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline, have been investigated for their effectiveness as anticorrosive materials. They show promising results due to their high electron density and ability to form stable chelating complexes with metallic surfaces, thus protecting against corrosion. This application is significant in materials science and engineering, offering potential for the development of new anticorrosive coatings and treatments (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Applications

Quinoline and its derivatives, including the specific compound , have shown a wide range of biological activities, making them valuable in medicinal chemistry. These compounds are part of several therapeutic drugs and have applications in treating diseases such as malaria, cancer, and bacterial infections.

  • Antimalarial Activity : Quinoline derivatives have a long history in antimalarial therapy. They are part of the chemical structure of several antimalarial drugs, offering a basis for new therapeutic strategies against Plasmodium species (Gargano, Cenci, & Bassat, 2011).

  • Anticancer Activity : The quinoline nucleus is explored for its potential in anticancer drug development. Quinoline derivatives have been investigated for their ability to inhibit various cancer cell lines, highlighting their significance in the search for new anticancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

  • Antibacterial and Antiviral Activity : Quinoline derivatives also exhibit antibacterial and antiviral properties, making them candidates for treating infections caused by resistant pathogens. Their mechanism of action often involves interaction with microbial DNA or inhibition of essential enzymes (Mochulskaya, Nosova, & Charushin, 2021).

Future Directions

The future directions in the research of similar compounds involve the development of novel therapeutic treatment combinations . The development of novel dual- or multi-target antidepressants is a significant area of study .

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with DNA, causing damage even at low concentrations . This interaction can lead to the activation of caspase-3 and -7, which are crucial enzymes in the process of apoptosis . Additionally, it affects the expression of Bax and Bcl-2 proteins, which are involved in the regulation of cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the expression of Bax, a pro-apoptotic protein, and decrease the expression of Bcl-2, an anti-apoptotic protein . This shift in the balance of these proteins promotes apoptosis in cells. Furthermore, it enhances the cleavage of PARP, a protein involved in DNA repair, thereby inhibiting the cell’s ability to repair DNA damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing damage that triggers a cascade of cellular responses . This binding leads to the activation of caspase enzymes, which play a crucial role in the execution phase of apoptosis . Additionally, it influences gene expression by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of apoptotic pathways and prolonged inhibition of DNA repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects, including severe DNA damage and extensive cell death . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

properties

IUPAC Name

6-methoxy-2-methyl-4-piperazin-1-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c1-11-9-15(18-7-5-16-6-8-18)13-10-12(19-2)3-4-14(13)17-11;/h3-4,9-10,16H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJWRRVBOXQKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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